![molecular formula C10H8F3N3S B2653955 3-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-1,2,4-triazole CAS No. 338393-05-8](/img/structure/B2653955.png)
3-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a trifluoromethylbenzyl sulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-1,2,4-triazole typically involves the reaction of 3-(trifluoromethyl)benzyl chloride with 1H-1,2,4-triazole-3-thiol under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions, although this is less common.
Substitution: The trifluoromethylbenzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles such as halogens or nitro groups under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted trifluoromethylbenzyl derivatives.
Applications De Recherche Scientifique
3-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Agrochemicals: The compound is explored for its use as a pesticide or herbicide, leveraging its biological activity against various pests and weeds.
Materials Science: It is studied for its potential use in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of 3-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This combination of properties enables the compound to exert its biological effects by disrupting key biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar structural features but lacking the trifluoromethylbenzyl sulfanyl group.
3-(trifluoromethyl)benzyl chloride: A precursor in the synthesis of the target compound, with similar reactivity but different applications.
Sulfoxides and Sulfones: Oxidized derivatives of the target compound with distinct chemical properties and applications.
Uniqueness
3-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-1,2,4-triazole is unique due to the presence of both the trifluoromethylbenzyl and sulfanyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications .
Propriétés
IUPAC Name |
5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3S/c11-10(12,13)8-3-1-2-7(4-8)5-17-9-14-6-15-16-9/h1-4,6H,5H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHOOBWUSSGGIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CSC2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
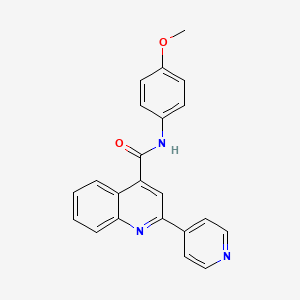
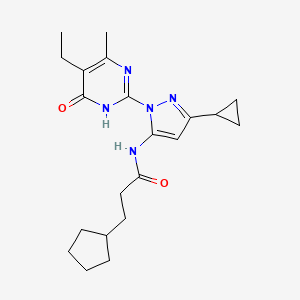
![Tert-butyl 3-hydroxy-3-methyl-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2653878.png)
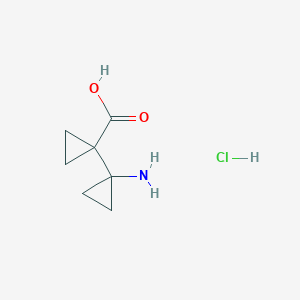

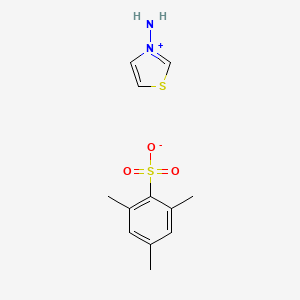
![2-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2653882.png)
![N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-4-methylbenzamide](/img/structure/B2653885.png)
![N-(2,5-dimethylphenyl)-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-ylsulfanyl}acetamide](/img/structure/B2653886.png)
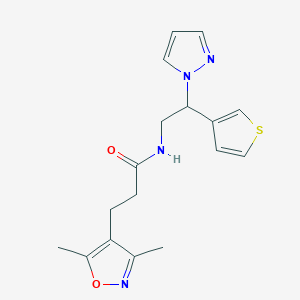
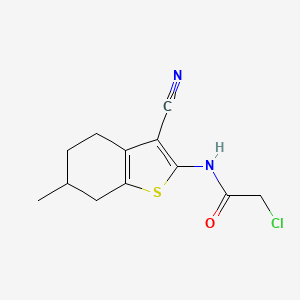
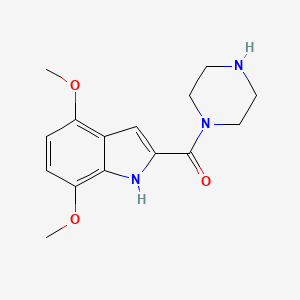
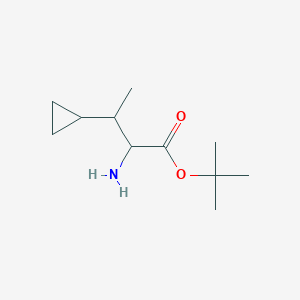
![2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2653894.png)
